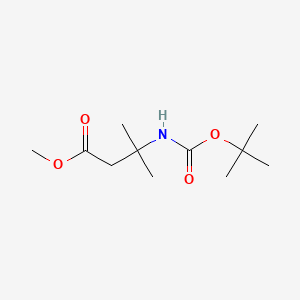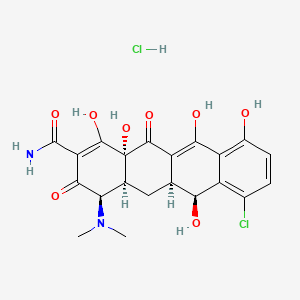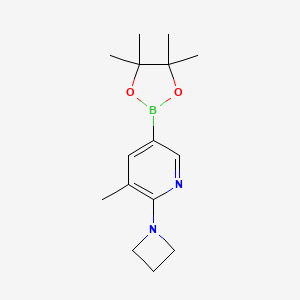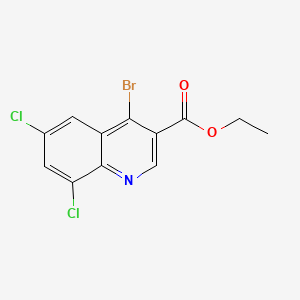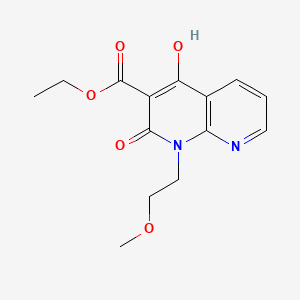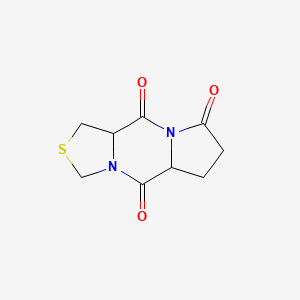
Pidotimod Impurity Y
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pidotimod Impurity Y is an impurity of Pidotimod, which is an immunomodulator .
Synthesis Analysis
The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the protection step . This one-pot, direct synthesis of the immunostimulant drug pidotimod runs well at room temperature and involves a simple purification process .
Molecular Structure Analysis
The molecular formula of Pidotimod Impurity Y is C9H10N2O3S . The molecule contains a total of 27 bonds, including 17 non-H bonds, 3 multiple bonds, 3 double bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 tertiary amide (aliphatic), 1 imide (-thio), and 1 sulfide .
Chemical Reactions Analysis
The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water . This reaction runs well at room temperature and involves a simple purification process .
Aplicaciones Científicas De Investigación
Immunomodulatory Effects of Pidotimod
- Pidotimod exhibits significant immunomodulatory properties, improving clinical conditions in patients by enhancing the functions of immunity cells. Its action on adaptive and innate immunity includes increasing the concentration of salivary IgA against bacteria and modulating airway epithelial cells functions. This has implications for reducing the frequency and severity of respiratory tract infections, especially in vulnerable populations such as children and the elderly (Ferrario et al., 2015).
Metabolomic Pathways Modification
- A study on non-cystic fibrosis bronchiectatic patients revealed that Pidotimod modifies the metabolomic pathways in exhaled breath condensate, indicating a shift in respiratory metabolic phenotype. This was associated with a significant decrease in exacerbation rates, suggesting a therapeutic benefit in inflammatory respiratory conditions (D’Amato et al., 2019).
Synergistic Immunostimulating Activity
- Combined treatment with Pidotimod and red ginseng acidic polysaccharide in cyclophosphamide-treated mice showed a synergistic effect in restoring immune function. This suggests potential benefits of Pidotimod in combination therapies to enhance immune activity (Du et al., 2008).
Role in Chronic Hepatitis C
- Research on chronic hepatitis C patients indicated that Pidotimod can significantly improve immune function, highlighting its potential as an adjunct treatment for enhancing immune responses in viral hepatitis (Hui, 2006).
Mechanisms of Action on Dendritic Cells
- Pidotimod was found to promote the functional maturation of dendritic cells and up-regulate expression of critical molecules for T cell interaction. This underlines its potential as an adjuvant in intranasal vaccination strategies to induce more effective mucosal and systemic immune responses (Giagulli et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWTZCIFAMNMKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3CSCC3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137585 |
Source


|
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pidotimod Impurity Y | |
CAS RN |
161771-76-2 |
Source


|
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161771-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



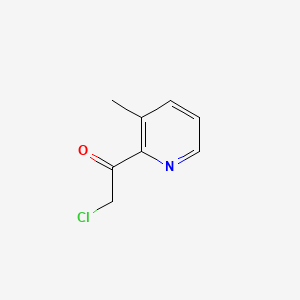
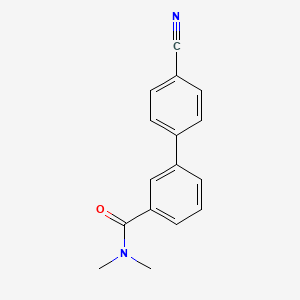
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)

